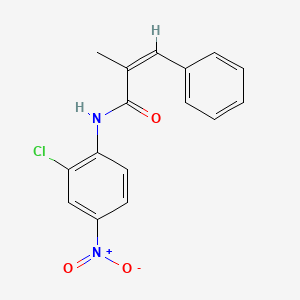![molecular formula C14H18N4O2S B5370298 N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[(2-hydroxyethyl)amino]nicotinamide](/img/structure/B5370298.png)
N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[(2-hydroxyethyl)amino]nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[(2-hydroxyethyl)amino]nicotinamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). It has been shown to have potential therapeutic applications in the treatment of metabolic disorders such as type 2 diabetes, obesity, and cancer. In
作用機序
N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[(2-hydroxyethyl)amino]nicotinamide activates AMPK, a key regulator of cellular energy homeostasis. Activation of AMPK leads to increased glucose uptake and fatty acid oxidation in skeletal muscle cells and adipocytes, which improves insulin sensitivity and glucose uptake. In cancer cells, activation of AMPK leads to inhibition of mTOR signaling, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells and adipocytes, which makes it a promising candidate for the treatment of type 2 diabetes and obesity. In addition, this compound has been shown to inhibit cancer cell growth and induce apoptosis in cancer cells, indicating its potential as an anticancer agent. This compound has also been shown to improve mitochondrial function and reduce oxidative stress in various cell types.
実験室実験の利点と制限
N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[(2-hydroxyethyl)amino]nicotinamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it suitable for in vitro and in vivo studies. It also has a high potency and selectivity for AMPK activation, which allows for precise modulation of cellular energy homeostasis. However, this compound has some limitations as well. It is not very soluble in water, which can make it difficult to administer in vivo. In addition, it has a short half-life in vivo, which requires frequent dosing.
将来の方向性
There are several future directions for the research and development of N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[(2-hydroxyethyl)amino]nicotinamide. One direction is to investigate its potential as a therapeutic agent for metabolic disorders such as type 2 diabetes and obesity. Another direction is to explore its anticancer properties and its potential as an adjuvant therapy for cancer treatment. Additionally, further studies are needed to understand the long-term effects of this compound on mitochondrial function and oxidative stress. Finally, the development of more potent and selective AMPK activators based on the structure of this compound is an exciting area of research.
合成法
The synthesis of N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[(2-hydroxyethyl)amino]nicotinamide involves a multi-step process starting from commercially available starting materials. The key step involves the reaction of 4-ethyl-2-bromoacetylthiazole with 6-aminonicotinamide in the presence of a base to form the desired product. The final product is then purified by column chromatography to obtain a pure compound.
科学的研究の応用
N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[(2-hydroxyethyl)amino]nicotinamide has been extensively studied in various preclinical models for its potential therapeutic applications. It has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells and adipocytes, which makes it a promising candidate for the treatment of type 2 diabetes and obesity. In addition, this compound has been shown to inhibit cancer cell growth and induce apoptosis in cancer cells, indicating its potential as an anticancer agent.
特性
IUPAC Name |
N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(2-hydroxyethylamino)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S/c1-2-11-9-21-13(18-11)8-17-14(20)10-3-4-12(16-7-10)15-5-6-19/h3-4,7,9,19H,2,5-6,8H2,1H3,(H,15,16)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZPIFCHMAFENLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CSC(=N1)CNC(=O)C2=CN=C(C=C2)NCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(diethylamino)ethyl]-4-(4-fluorobenzoyl)-5-(2-furyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5370220.png)

![N-{4-[2-(2-oxocyclohexylidene)hydrazino]phenyl}acetamide](/img/structure/B5370239.png)
![N~1~,N~1~-dimethyl-N~4~-{2-[(propylamino)carbonyl]phenyl}-1,4-piperidinedicarboxamide](/img/structure/B5370242.png)
![4-(4-bromobenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5370252.png)
![4-[2-(4-chlorophenyl)morpholin-4-yl]-4-oxobutane-1-sulfonamide](/img/structure/B5370259.png)
![5-chloro-2-methoxy-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5370261.png)
![3-[(4-cyclobutyl-6-methylpyrimidin-2-yl)(methyl)amino]propane-1,2-diol](/img/structure/B5370269.png)
![N-[(2-bromo-4,5-dimethoxyphenyl)(3,4-dimethoxyphenyl)methyl]-3-(2-furyl)acrylamide](/img/structure/B5370270.png)
![5,7-dimethyl-2-[2-(2-nitrophenyl)vinyl]-8-quinolinol](/img/structure/B5370277.png)
![4-methyl-2-[1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylcarbonyl)piperidin-4-yl]-1H-benzimidazole](/img/structure/B5370312.png)
![N-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-N'-phenylurea](/img/structure/B5370320.png)

